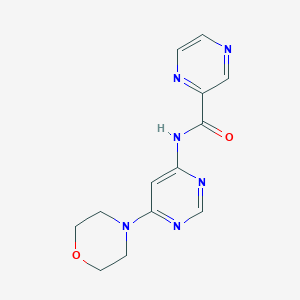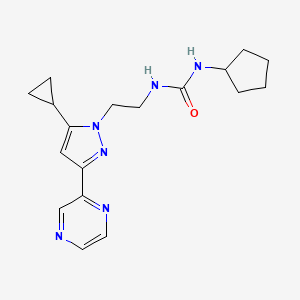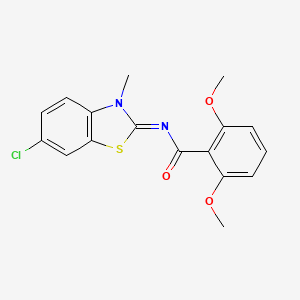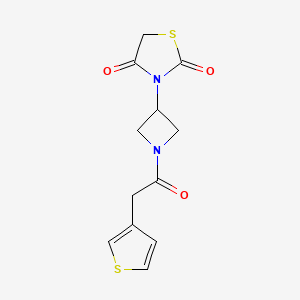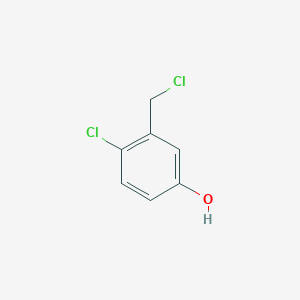
4-Chloro-3-(chloromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(chloromethyl)phenol is an organic compound with the molecular formula C7H6Cl2O. It is also known by other names such as 4-Chloro-m-cresol, PCMC, and 6-Chloro-3-hydroxytoluene .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with chlorine and methyl substituents. The IUPAC Standard InChI is InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 142.583 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Adsorption Studies
- Adsorption of Substituted Phenols: Studies have demonstrated the use of activated carbon fibers (ACFs) for the adsorption of phenolic compounds, including chlorophenols, from aqueous solutions. This research highlights the adsorption capacities and mechanisms, offering insights into the removal of hazardous substances from water, which could be applicable to 4-Chloro-3-(chloromethyl)phenol and its environmental management (Liu et al., 2010).
Photocatalytic Degradation
- Photocatalytic Degradation of Chlorophenols: Investigations into the photocatalytic degradation of chlorophenols in aqueous suspensions of titania suggest a potential for similar approaches to degrade this compound. These studies offer a basis for understanding the degradation mechanisms under UV light and could inform the development of treatment methods for related compounds (Al-Ekabi & Serpone, 1988).
Biodegradation
- Biodegradation in Wastewater Treatment: Aerobic granular sludge technology has been explored for the degradation of chlorophenols, such as 4-chlorophenol, in wastewater. This research demonstrates the potential of biotechnological approaches for the treatment of water contaminated with phenolic compounds, suggesting avenues for the biodegradation of similar pollutants (Carucci et al., 2009).
Electrochemical Oxidation
- Electrochemical Oxidation for Water Treatment: The electrochemical oxidation of chlorophenols has been examined, providing a framework for the removal of such compounds from water. This method's efficacy, involving specific electrode materials and oxidation processes, could be relevant for the treatment of this compound, highlighting a path for the removal of toxic phenolic compounds from the environment (Song et al., 2010).
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-(chloromethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPYCBAFKIXBJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2397517.png)

![3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2397520.png)
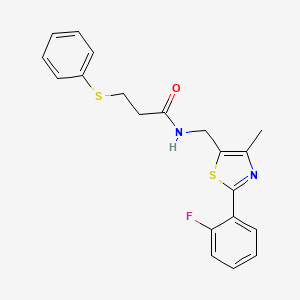
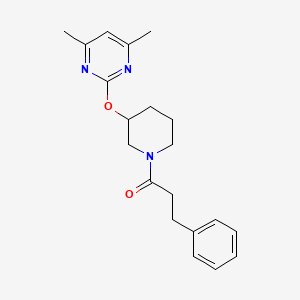
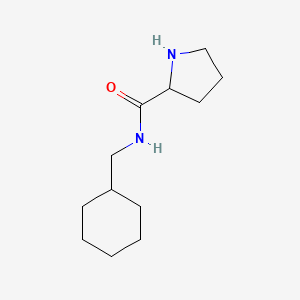
![N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397527.png)
![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2397528.png)
